A Comprehensive Technical Guide to the Physicochemical Properties of 2-Amino-5-chloropyrimidine-4-carboxylic acid hydrochloride
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Amino-5-chloropyrimidine-4-carboxylic acid hydrochloride
An In-depth Technical Guide
Abstract
2-Amino-5-chloropyrimidine-4-carboxylic acid hydrochloride is a pivotal heterocyclic building block in modern medicinal and agrochemical research.[1][2] Its utility as a key intermediate in the synthesis of high-value compounds, including antiviral and anticancer agents, necessitates a thorough understanding of its fundamental physicochemical properties.[3] This guide provides an in-depth analysis of the compound's core characteristics, including its structure, solubility, acid-base profile (pKa), and analytical behavior. We present not only the available data but also robust, field-proven experimental protocols for the empirical determination of these properties. This document is intended for researchers, medicinal chemists, and formulation scientists, offering the technical insights required to effectively utilize this compound in drug discovery and development pipelines.
Introduction: A Chemist's Perspective
Overview of the Compound
2-Amino-5-chloropyrimidine-4-carboxylic acid hydrochloride is a substituted pyrimidine derivative. The pyrimidine ring is a core scaffold in numerous biologically active molecules, most notably the nucleobases uracil, thymine, and cytosine. The strategic placement of an amino group, a chloro substituent, and a carboxylic acid function makes this molecule a versatile synthon, ripe for diverse chemical modifications.[2] Its hydrochloride salt form is typically supplied to enhance stability and aqueous solubility. The compound serves as a critical starting material for nucleoside analogs designed to interfere with DNA or RNA synthesis in pathogens or cancer cells.[1]
Significance in Drug Discovery and Development
The journey of a molecule from a laboratory curiosity to a therapeutic agent is dictated by its physicochemical properties. For 2-Amino-5-chloropyrimidine-4-carboxylic acid hydrochloride, these properties govern its reactivity in synthesis, its behavior in biological assays, and its potential as a drug candidate.
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Solubility: Directly impacts reaction conditions, purification strategies, and, critically, bioavailability. A compound that cannot dissolve in physiological fluids is unlikely to reach its target.
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pKa (Acid Dissociation Constant): Determines the ionization state of the molecule at a given pH. This is paramount for absorption, distribution, metabolism, and excretion (ADME). The ionization state influences membrane permeability and interaction with biological targets.
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Lipophilicity (LogP): The octanol-water partition coefficient is a classic measure of a drug's lipophilicity, which affects its ability to cross cell membranes and its potential for off-target binding.
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Stability: Understanding the compound's stability under various conditions (pH, light, temperature) is essential for storage, formulation, and predicting shelf-life.
This guide will dissect these key parameters, providing a framework for their systematic evaluation.
Core Physicochemical Profile
A foundational understanding begins with the compound's identity and known properties. The following data has been consolidated from available chemical databases and literature.
Chemical Structure and Identification
The molecule consists of a pyrimidine ring substituted at positions 2, 4, and 5. The hydrochloride salt involves the protonation of one of the basic nitrogen atoms, typically the amino group or a ring nitrogen.
Caption: Chemical structure of 2-Amino-5-chloropyrimidine-4-carboxylic acid hydrochloride.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-amino-5-chloro-1H-pyrimidine-4-carboxylic acid hydrochloride | N/A |
| CAS Number | 1588441-24-0 | [1][4] |
| Molecular Formula | C₅H₅Cl₂N₃O₂ | [1] |
| Molecular Weight | 210.02 g/mol | [1] |
| Appearance | White to off-white crystalline powder (Expected) | [5] |
| Storage | 2-8°C, desiccated | [1][6] |
| LogP (free base) | 0.410 (Calculated) | [7] |
| Water Solubility (free base) | log10ws = -1.38 (Calculated) |[7] |
Experimental Determination of Key Properties
The calculated data provides a useful starting point, but empirical determination is the gold standard in research and development. This section outlines validated protocols for characterizing the compound.
Workflow for Physicochemical Characterization
A systematic approach ensures data integrity and efficient use of resources. The following workflow is recommended for a comprehensive analysis of a new batch of the compound.
Caption: Recommended experimental workflow for physicochemical characterization.
Protocol 1: Aqueous Solubility via Shake-Flask Method (OECD 105)
Objective: To determine the saturation solubility of the compound in a buffered aqueous solution, simulating physiological pH.
Rationale (Expertise & Trustworthiness): The shake-flask method is a globally recognized standard for solubility determination. It is based on achieving a thermodynamic equilibrium between the dissolved and solid states of the substance, providing a true measure of saturation solubility. Using a buffer at pH 7.4 is critical for drug development as it mimics the pH of blood plasma.
Step-by-Step Methodology:
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Preparation: Prepare a 100 mM phosphate buffer and adjust the pH to 7.4.
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Sample Addition: Add an excess amount of 2-Amino-5-chloropyrimidine-4-carboxylic acid hydrochloride to a known volume of the pH 7.4 buffer in a glass vial (e.g., 20 mg in 2 mL). The presence of undissolved solid is essential.
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Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.
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Self-Validation Check: To confirm equilibrium, samples can be taken at 24 and 48 hours. The concentration should be consistent.
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-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
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Sampling & Dilution: Carefully remove an aliquot from the clear supernatant. Dilute the aliquot with the mobile phase to be used for analysis to a concentration within the calibrated range of the analytical method (e.g., HPLC-UV).
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Quantification: Analyze the diluted sample using a validated HPLC-UV method (see Protocol 3). Calculate the original concentration in the supernatant based on the dilution factor.
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Reporting: Express the solubility in mg/mL and mol/L.
Protocol 2: pKa Determination via Potentiometric Titration
Objective: To determine the acid dissociation constant(s) of the molecule.
Rationale (Expertise & Trustworthiness): The compound possesses multiple ionizable centers: a carboxylic acid (acidic), an amino group (basic), and pyrimidine ring nitrogens (basic). Potentiometric titration is a robust method that monitors pH changes upon the addition of a titrant (acid or base), allowing for the precise determination of the pKa values corresponding to each ionization event.
Step-by-Step Methodology:
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Solution Preparation: Accurately weigh and dissolve a known amount of the compound in a solution of known ionic strength (e.g., 0.15 M KCl to mimic physiological conditions).
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Initial Titration (with HCl): Begin by titrating the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to protonate all basic sites. Record the pH and the volume of titrant added at each step.
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Back Titration (with NaOH): Following the acid titration, titrate the resulting solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH). Continue the titration well past the final equivalence point.
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Data Analysis:
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Plot the pH versus the volume of NaOH added.
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Identify the equivalence points (inflection points) from the titration curve or its first derivative.
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The pKa is equal to the pH at the half-equivalence point for each ionization step. Specialized software is often used for precise calculation.
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Reporting: Report all determined pKa values, assigning them to the corresponding functional groups (e.g., pKa₁ for the carboxylic acid, pKa₂ for the most basic nitrogen).
Spectroscopic and Analytical Characterization
Expected Spectral Features
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¹H NMR: Expect signals corresponding to the pyrimidine ring proton, exchangeable protons from the -NH₂ and -COOH groups, and the proton associated with the hydrochloride salt. Chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups.
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¹³C NMR: Signals for the distinct carbon atoms in the pyrimidine ring and the carbonyl carbon of the carboxylic acid are expected.[8]
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UV-Vis Spectroscopy: Pyrimidine-based systems typically exhibit strong absorbance in the UV range (200-300 nm) due to π→π* transitions. The exact λ_max will be dependent on pH due to the different ionization states of the molecule.
Protocol 3: Purity Assessment by Reverse-Phase HPLC
Objective: To develop a reliable HPLC method for determining the purity of the compound and for use in other quantitative experiments.
Rationale (Expertise & Trustworthiness): Reverse-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis for its versatility and robustness in separating compounds of moderate polarity.[9] The use of an acidic mobile phase modifier (like formic or phosphoric acid) is crucial to ensure the carboxylic acid group is protonated, leading to consistent retention and sharp, symmetrical peak shapes.[9]
Table 2: Recommended Starting HPLC Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reverse-phase separation of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for good peak shape. MS-compatible.[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution.[9] |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient to ensure elution of the main peak and any potential impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30°C | Controlled temperature for reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | 254 nm is a common wavelength for aromatic/heterocyclic systems. DAD allows for peak purity analysis. |
System Suitability (Self-Validation): Before sample analysis, inject a standard solution multiple times (n=5). The relative standard deviation (RSD) for retention time and peak area should be <2%. The peak tailing factor should be between 0.8 and 1.5.
Implications for Research and Development
A comprehensive physicochemical profile of 2-Amino-5-chloropyrimidine-4-carboxylic acid hydrochloride is not merely an academic exercise; it is a predictive tool for drug development.
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For the Medicinal Chemist: The pKa and LogP data guide the design of analogs with improved membrane permeability or target engagement. The HPLC method is essential for monitoring reaction progress and purifying products.
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For the Formulation Scientist: The solubility data is the starting point for developing a dosage form. Poor aqueous solubility might necessitate formulation strategies like salt formation (already present), pH adjustment, or the use of co-solvents.
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For the Pharmacologist/Biologist: Understanding the ionization state at physiological pH is critical for interpreting in vitro assay results and predicting in vivo behavior.
Conclusion
2-Amino-5-chloropyrimidine-4-carboxylic acid hydrochloride is a compound of significant synthetic value. Its effective application hinges on the precise characterization of its physicochemical properties. By employing the systematic workflow and robust protocols detailed in this guide—from solubility and pKa determination to analytical method development—researchers can build a reliable data package. This foundation of scientific integrity ensures reproducibility, accelerates research timelines, and ultimately enables the successful translation of this versatile intermediate into next-generation pharmaceuticals and other advanced chemical products.
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